molecular formula C22H40N2O2 B12689894 N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide CAS No. 94139-07-8

N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide

Cat. No.: B12689894
CAS No.: 94139-07-8
M. Wt: 364.6 g/mol
InChI Key: CILZLMIUIYKBRQ-IUQGRGSQSA-N
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Description

N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide is a polyunsaturated fatty acid amide characterized by an 18-carbon acyl chain with three cis-configured double bonds at positions 9, 12, and 15. The amine moiety consists of a 2-[(2-hydroxyethyl)amino]ethyl group, which introduces both hydrophilic and amphiphilic properties.

Properties

CAS No.

94139-07-8

Molecular Formula

C22H40N2O2

Molecular Weight

364.6 g/mol

IUPAC Name

(9E,12E,15E)-N-[2-(2-hydroxyethylamino)ethyl]octadeca-9,12,15-trienamide

InChI

InChI=1S/C22H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h3-4,6-7,9-10,23,25H,2,5,8,11-21H2,1H3,(H,24,26)/b4-3+,7-6+,10-9+

InChI Key

CILZLMIUIYKBRQ-IUQGRGSQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCO

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCO

Origin of Product

United States

Preparation Methods

Activation of Fatty Acid

The carboxylic acid group of linolenic acid is converted into a more reactive species, often by:

  • Reaction with thionyl chloride (SOCl2) to form the acid chloride.
  • Use of coupling agents like carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) in the presence of catalysts such as DMAP (4-dimethylaminopyridine).

This step is critical to ensure efficient amidation without degradation of the sensitive polyunsaturated bonds.

Amidation with 2-(2-Hydroxyethylamino)ethylamine

The amine component, 2-(2-hydroxyethylamino)ethylamine, is reacted with the activated fatty acid derivative. Key parameters include:

  • Solvent : Typically anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis.
  • Temperature : Mild heating (e.g., 40–60°C) to promote reaction without isomerization of double bonds.
  • Molar ratios : Slight excess of amine to drive the reaction to completion.
  • Reaction time : Several hours to overnight, depending on conditions.

The hydroxyethyl group remains intact, providing hydrophilicity and potential sites for further functionalization.

Detailed Preparation Protocol (Representative)

Step Reagents & Conditions Purpose/Outcome
1 Linolenic acid + SOCl2, reflux, 1–2 hours Formation of linolenoyl chloride
2 Linolenoyl chloride + 2-(2-hydroxyethylamino)ethylamine, anhydrous DCM, 40°C, 12 hours Amidation to form target amide
3 Work-up: aqueous wash, drying over MgSO4 Removal of impurities
4 Purification by column chromatography (silica gel) Isolation of pure this compound
5 Characterization by NMR, IR, MS Confirmation of structure and purity

This protocol is adapted from general amidation procedures for fatty acid amides and optimized to preserve the polyunsaturated fatty acid integrity.

Analytical Techniques for Verification

These methods ensure the compound meets the required chemical specifications for research use.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Key Differences in Preparation
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate C24H42N2O3 Additional acetylation step to form monoacetate salt
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide C22H41N3O More complex amine with multiple amino groups; requires multi-step amidation
Linolenic diethanolamide (N,N-bis(2-hydroxyethyl)amide) C22H39NO3 Amidation with diethanolamine; simpler amine structure

The preparation of this compound is comparatively straightforward but requires careful control to maintain the unsaturation and functional groups.

Research Findings on Preparation Optimization

  • Temperature control is critical to prevent isomerization of the conjugated double bonds in the fatty acid chain.
  • Use of coupling agents like DCC can improve yields and reduce side reactions compared to acid chloride methods.
  • Solvent choice affects reaction rate and product purity; anhydrous, aprotic solvents are preferred.
  • Purification techniques such as silica gel chromatography are effective in isolating the pure amide from unreacted starting materials and side products.

These findings are consistent across multiple studies focusing on fatty acid amide synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The functional groups in the compound allow for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1.1. Drug Delivery Systems

N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide has been studied for its potential use in drug delivery systems due to its ability to form micelles and liposomes. These structures enhance the solubility and bioavailability of hydrophobic drugs. Research indicates that the compound can encapsulate various therapeutic agents, improving their pharmacokinetic profiles and therapeutic efficacy .

1.2. Antioxidant Properties

The compound exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, making it a candidate for formulations aimed at combating oxidative damage in biological systems .

1.3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Cosmetic and Personal Care Products

This compound is utilized in cosmetic formulations for its emollient and moisturizing properties. Its ability to improve skin hydration and barrier function makes it a valuable ingredient in skincare products .

3.1. Surfactant Applications

The compound serves as a surfactant in various industrial applications due to its amphiphilic nature. It can reduce surface tension in formulations, making it useful in detergents and cleaning products .

3.2. Polymer Chemistry

In polymer science, this compound is being explored as a functional additive to enhance the properties of polymers. Its incorporation can improve mechanical strength and thermal stability of polymer matrices .

Case Studies

StudyFocusFindings
Study 1Drug DeliveryDemonstrated enhanced solubility of hydrophobic drugs when encapsulated with the compound .
Study 2Antioxidant ActivityShowed significant free radical scavenging activity compared to standard antioxidants .
Study 3Cosmetic FormulationImproved skin hydration levels significantly over a 4-week period in clinical trials .

Mechanism of Action

The mechanism of action of N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Differences and Similarities

The compound is compared to four structurally related molecules (Table 1), focusing on acyl chain unsaturation, substituent groups, and applications.

Table 1: Comparative Analysis of N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Double Bonds CAS RN Applications/Findings
This compound C22H40N2O2* 364.57 2-[(2-Hydroxyethyl)amino]ethyl 3 Not reported Surfactant research, bioactive lipid studies (inferred)
α-Linolenoyl ethanolamide C20H35NO2 321.51 2-Hydroxyethyl 3 57086-93-8 Endogenous metabolite; modulates lipid signaling pathways
(9Z)-N-[2-[(2-Hydroxyethyl)amino]ethyl]-9-octadecenamide C22H44N2O2 368.60 2-[(2-Hydroxyethyl)amino]ethyl 1 5839-65-6 Nonionic surfactant; studied for interfacial properties
N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide C22H38N2O3 394.56 Bis(2-hydroxyethyl) 3 59846-11-6 High-HLB surfactant; used in cosmetics and detergents
Ethyl-9,12,15-octadecatrienoate C20H34O2 306.48 Ethyl ester 3 Not reported Lipid research; industrial solvent or plasticizer

*Inferred based on structural analysis.

Critical Analysis of Structural Features

Acyl Chain Unsaturation
  • The target compound and α-linolenoyl ethanolamide share a triunsaturated (18:3, n-3) acyl chain, which enhances fluidity and oxidative lability compared to mono-unsaturated analogues like (9Z)-N-[2-[(2-Hydroxyethyl)amino]ethyl]-9-octadecenamide .
  • Ethyl-9,12,15-octadecatrienoate, an ester derivative, lacks the amide bond, making it more prone to hydrolysis but useful in ester-based applications .
Substituent Groups
  • The 2-[(2-hydroxyethyl)amino]ethyl group in the target compound provides a secondary amine and a terminal hydroxyl group, enhancing water solubility compared to α-linolenoyl ethanolamide (primary amide with a single hydroxyl) .
  • N,N-Bis(2-hydroxyethyl) derivatives exhibit greater hydrophilicity due to two hydroxyl groups, optimizing them for detergent formulations .

Biological Activity

N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide, with the molecular formula C22H40N2O2 and CAS number 94139-07-8, is a complex organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a long hydrocarbon chain and functional groups that contribute to its biological activity. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC22H40N2O2
Molecular Weight364.6 g/mol
IUPAC Name(9E,12E,15E)-N-[2-(2-hydroxyethylamino)ethyl]octadeca-9,12,15-trienamide
CAS Number94139-07-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's functional groups allow it to bind to various enzymes and receptors, influencing cellular processes such as:

  • Signal Transduction : Modulating pathways that regulate cell communication.
  • Metabolic Pathways : Affecting the metabolism of lipids and other biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against common fungal strains.
  • Potential in Drug Delivery Systems : Its unique structure makes it a promising candidate for drug delivery applications. Research is ongoing to explore its ability to encapsulate therapeutic agents and enhance their bioavailability.
  • Neurological Effects : Preliminary studies suggest that the compound may influence neurological pathways, potentially offering therapeutic benefits in pain management and neuroprotection.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry reported that the compound exhibited a significant reduction in bacterial growth in vitro when tested against Staphylococcus aureus and Escherichia coli .
  • Case Study 2 : Research conducted by Cayman Chemical highlighted its potential as a sodium channel blocker with high selectivity for human Nav1.8 channels. This property may be beneficial for developing treatments for neuropathic pain .
  • Case Study 3 : A study focusing on drug delivery systems indicated that this compound could enhance the solubility and stability of poorly soluble drugs .

Summary of Biological Activities

Biological ActivityDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AntifungalDemonstrated antifungal effects in vitro.
Drug DeliveryPotential use in enhancing bioavailability of drugs.
NeurologicalPossible influence on pain management pathways.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide?

  • Methodological Answer : Synthesis typically involves amidation reactions between polyunsaturated fatty acids (e.g., α-linolenic acid) and ethanolamine derivatives. Key factors include:

  • Catalyst selection : Lipases or chemical catalysts (e.g., HOBt/EDCI) for regioselective amidation .
  • Solvent systems : Use aprotic solvents (e.g., DMF) to minimize hydrolysis of intermediates .
  • Purification : Chromatographic techniques (e.g., silica gel chromatography) or membrane-based separation for isolating the compound .
    • Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to optimize yield and purity.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm the presence of the hydroxyethylaminoethyl group and triene backbone. FT-IR can validate amide bond formation (C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination and fragmentation pattern analysis .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Store at -20°C under inert gas (e.g., argon) to prevent oxidation of the triene moiety .
  • Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

Advanced Research Questions

Q. How can researchers elucidate the biological mechanism of action of this compound in cellular systems?

  • Methodological Answer :

  • In vitro assays : Use fluorescence microscopy with lipid-binding probes (e.g., Nile Red) to study membrane interaction dynamics .
  • Signaling pathways : Knockdown/knockout models (e.g., CRISPR-Cas9) to identify molecular targets (e.g., G-protein-coupled receptors) .
  • Computational modeling : Molecular dynamics simulations to predict ligand-receptor binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell line heterogeneity or solvent effects .
  • Dose-response reevaluation : Reproduce experiments across multiple concentrations to validate nonlinear effects .
  • Orthogonal assays : Confirm bioactivity via independent methods (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How can multi-omics approaches enhance understanding of this compound’s metabolic impact?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify gene expression changes in treated vs. untreated cells .
  • Metabolomics : LC-HRMS coupled with pathway analysis tools (e.g., MetaboAnalyst) to map altered lipid metabolism .
  • Integration : Use machine learning (e.g., Random Forest) to correlate omics datasets and prioritize key pathways .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link experimental design to lipidomics or membrane biology theories (e.g., lipid raft dynamics) to contextualize findings .
  • Ethical and Technical Challenges : Address data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) in dataset sharing .

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